Cas no 34665-48-0 (tert-Butyl 1H-Imidazol-4-ylcarbamate)

Tert-Butyl 1H-Imidazol-4-ylcarbamate is a protected derivative of 1H-imidazole-4-carboxylic acid, commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its tert-butoxycarbonyl (Boc) protecting group enhances stability, allowing for selective functionalization of the imidazole ring under controlled conditions. This compound is particularly valuable in peptide and heterocyclic chemistry, where it serves as a versatile building block for constructing complex molecular architectures. The Boc group can be readily removed under mild acidic conditions, ensuring compatibility with sensitive substrates. Its high purity and well-defined reactivity make it a reliable choice for applications in medicinal chemistry and drug development.
tert-Butyl 1H-Imidazol-4-ylcarbamate structure
34665-48-0 structure
Product Name:tert-Butyl 1H-Imidazol-4-ylcarbamate
CAS No:34665-48-0
MF:C8H13N3O2
MW:183.207721471786
MDL:MFCD11976055
CID:295029
PubChem ID:558020
Update Time:2025-06-10

tert-Butyl 1H-Imidazol-4-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 1H-imidazol-4-yl-Carbamic acid 1,1-dimethylethyl ester
    • Carbamic acid, 1H-imidazol-4-yl-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl 1H-imidazol-4-ylcarbamate
    • tert-butyl N-(1H-imidazol-5-yl)carbamate
    • (1(3)H-imidazol-4-yl)-carbamic acid tert-butyl ester
    • 5-Aminoimidazole, N-t-butyloxycarbonyl-
    • AC1LBHFK
    • AG-F-18809
    • AG-K-83728
    • CTK1C0990
    • CTK7G4232
    • Imidazole, 4-t-butyloxycarbonyl-amino-
    • SureCN9109986
    • tert. Butyl-imidazol-4-carbamat
    • tert-Butyl 1H-imidazol-5-ylcarbamate
    • SCHEMBL9109986
    • MFCD11976055
    • DTXSID70339713
    • XJNNJHSBTRIYHA-UHFFFAOYSA-N
    • AKOS027252846
    • AS-30328
    • EN300-227591
    • CS-0181047
    • tert-Butyl 1H-imidazol-5-ylcarbamate #
    • Z1255492841
    • 34665-48-0
    • tert-butyl N-(1H-imidazol-4-yl)carbamate
    • Imidazole-5-aminocarboxylic acid, t-butyl(ester)
    • TERT-BUTYL1H-IMIDAZOL-4-YLCARBAMATE
    • DB-221953
    • 4-(Boc-amino)-1H-Imidazole
    • tert-Butyl 1H-Imidazol-4-ylcarbamate
    • MDL: MFCD11976055
    • Inchi: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
    • InChI Key: XJNNJHSBTRIYHA-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CN=CN1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 183.10089
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 67Ų

Experimental Properties

  • PSA: 67.01

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tert-Butyl 1H-Imidazol-4-ylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:34665-48-0)tert-Butyl 1H-Imidazol-4-ylcarbamate
Order Number:A1158717
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:48
Price ($):228.0/724.0
Email:sales@amadischem.com

Additional information on tert-Butyl 1H-Imidazol-4-ylcarbamate

Introduction to Tert-Butyl 1H-Imidazol-4-ylcarbamate (CAS No. 34665-48-0)

Tert-Butyl 1H-Imidazol-4-ylcarbamate, identified by its Chemical Abstracts Service (CAS) number 34665-48-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the imidazole derivatives family, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of imidazole, characterized by a five-membered ring containing two nitrogen atoms, makes it a versatile scaffold for medicinal chemistry interventions.

The tert-butyl substituent in the molecule introduces a bulky, lipophilic group that can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. This modification is strategically employed to enhance binding affinity and reduce susceptibility to enzymatic degradation, thereby improving the overall efficacy of drug candidates. The 1H-Imidazol-4-ylcarbamate moiety, on the other hand, provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological profiles.

In recent years, there has been a surge in research focused on imidazole-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique electronic and steric properties of imidazole derivatives make them valuable tools in the development of novel therapeutic agents. Specifically, Tert-butyl 1H-Imidazol-4-ylcarbamate has been explored in several preclinical studies for its potential role in modulating cellular pathways associated with disease progression.

One of the most compelling aspects of Tert-butyl 1H-Imidazol-4-ylcarbamate is its utility as an intermediate in the synthesis of more sophisticated pharmacophores. Researchers have leveraged this compound to develop molecules that exhibit enhanced selectivity and potency. For instance, studies have demonstrated its incorporation into kinase inhibitors, which are critical in targeted cancer therapies. The tert-butyl group serves as a protective moiety during synthetic transformations while maintaining the integrity of the imidazole core, which is essential for biological activity.

The pharmaceutical industry has shown particular interest in Tert-butyl 1H-Imidazol-4-ylcarbamate due to its potential as a building block for drug discovery programs. Its structural features allow for easy modifications at multiple positions, enabling chemists to explore a wide range of chemical space. This flexibility is crucial for identifying lead compounds that can undergo further optimization to meet stringent pharmacological requirements.

Recent advancements in computational chemistry have further accelerated the exploration of Tert-butyl 1H-Imidazol-4-ylcarbamate derivatives. High-throughput virtual screening (HTVS) and molecular docking simulations have been employed to predict binding affinities and identify promising candidates for experimental validation. These computational approaches have complemented traditional synthetic strategies, providing researchers with powerful tools to accelerate drug development pipelines.

The synthesis of Tert-butyl 1H-Imidazol-4-ylcarbamate itself involves well-established organic chemistry techniques, including condensation reactions and protection-deprotection strategies. The use of advanced synthetic methodologies ensures high yields and purity levels, which are critical for pharmaceutical applications. Additionally, green chemistry principles have been increasingly applied to these synthetic routes to minimize environmental impact and improve sustainability.

From a biological perspective, the 1H-imidazol-4-ylcarbamate moiety has been shown to interact with various biological targets, including enzymes and receptors. This interaction modulates cellular signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders. Preclinical studies have highlighted its potential as an anti-proliferative agent by inhibiting key enzymes involved in cell cycle regulation.

The versatility of Tert-butyl 1H-Imidazol-4-ylcarbamate extends beyond its role as an intermediate; it also serves as a model compound for understanding structure-function relationships within imidazole derivatives. By studying its interactions with biological targets, researchers can gain insights into how subtle modifications can significantly alter pharmacological outcomes.

In conclusion,Tert-butyl 1H-imidazol-y-carbamate (CAS No. 34665–48–0) represents a valuable asset in modern drug discovery efforts. Its unique structural features and broad biological activity profile make it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications for imidazole derivatives,Tert-butyl 1H-imidazol-y-carbamate is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:34665-48-0)tert-Butyl 1H-Imidazol-4-ylcarbamate
A1158717
Purity:99%/99%
Quantity:1g/5g
Price ($):228.0/724.0
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